molecular formula C13H16N4O B14141025 4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide CAS No. 377060-51-0

4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide

Cat. No.: B14141025
CAS No.: 377060-51-0
M. Wt: 244.29 g/mol
InChI Key: GCKXMLXVCJBMQU-UHFFFAOYSA-N
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Description

4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under mild conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process usually includes the formation of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of reduced pyrazole derivatives .

Scientific Research Applications

4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-phenylpyrazole-4-carboxamide
  • 4-amino-1-ethyl-3-methylpyrazole-5-carboxamide
  • N-phenylpyrazole-3-carboxamide

Uniqueness

4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Properties

CAS No.

377060-51-0

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C13H16N4O/c1-3-17(10-7-5-4-6-8-10)13(18)12-11(14)9-15-16(12)2/h4-9H,3,14H2,1-2H3

InChI Key

GCKXMLXVCJBMQU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=NN2C)N

solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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